R(+)-Terguride
説明
Contextualization within Ergoline (B1233604) Alkaloid Research
Ergoline alkaloids represent a class of compounds derived from the ergot fungus Claviceps purpurea. researchgate.net These compounds, including R(+)-Terguride, share a characteristic tetracyclic ergoline ring system. cas.cz Research into ergoline alkaloids has a long history, driven by their diverse pharmacological activities, including effects on vascular tone, neurotransmission, and endocrine function. researchgate.net this compound is situated within this research landscape as a synthetic analog designed to potentially offer a more favorable receptor selectivity profile compared to some naturally occurring or semi-synthetic ergolines, which can exhibit complex and sometimes undesirable interactions with adrenergic and other receptors. researchgate.net Studies comparing this compound to other ergolines have been conducted to elucidate the structural determinants of receptor binding and functional activity within this class of compounds. psu.edunih.gov
Overview of this compound's Academic Significance as a Research Probe
This compound's significance in academic research stems from its well-characterized activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ receptors. It functions as a partial agonist at dopamine D₂ and D₃ receptors and an antagonist at serotonin 5-HT₂A and 5-HT₂B receptors, among others. wikipedia.orgpsu.edupatsnap.comcaymanchem.com This specific combination of activities makes it a valuable pharmacological probe for dissecting the roles of these receptors in complex biological systems. Researchers utilize this compound in in vitro and in vivo studies to:
Investigate the downstream signaling pathways activated or inhibited by D₂ and 5-HT₂ receptor modulation. nih.gov
Explore the functional consequences of partial D₂ agonism versus full agonism. nih.govnih.gov
Study the involvement of 5-HT₂A and 5-HT₂B receptors in conditions such as pulmonary hypertension and fibrosis. psu.edunih.goversnet.orgwikidoc.orgersnet.org
Examine the interplay between dopaminergic and serotonergic systems in various physiological processes and disease states. patsnap.com
Its defined receptor profile allows researchers to attribute observed effects to specific receptor interactions, making it a more precise tool than compounds with broader or less-defined activity.
Historical Trajectories in Preclinical this compound Investigation
Preclinical investigation of this compound has explored its potential in a range of conditions, driven by its receptor pharmacology. Early research focused on its dopaminergic activity, investigating its effects in models of Parkinson's disease and hyperprolactinemia. patsnap.comnih.govuni-regensburg.de Studies in animal models, such as reserpinized rats and MPTP-treated marmosets, provided insights into its anti-akinetic potential and its ability to modulate dopamine systems under different conditions of dopaminergic tone. nih.govuni-regensburg.de
Subsequently, research expanded to explore its potent antagonism at serotonin 5-HT₂ receptors. This led to investigations into its potential therapeutic utility in conditions where excessive serotonin activity is implicated, such as pulmonary arterial hypertension (PAH). psu.edunih.goversnet.orgwikidoc.orgersnet.org Preclinical studies in monocrotaline-induced PAH in rats, for instance, demonstrated that this compound could ameliorate increased pulmonary pressure and right heart hypertrophy, highlighting its anti-proliferative and anti-fibrotic properties mediated through 5-HT₂B receptor blockade. nih.goversnet.orgwikidoc.orgersnet.org
Preclinical studies have also examined this compound's effects on platelet aggregation and vascular function, further underscoring the importance of its antiserotonergic properties in the context of cardiovascular research. psu.edunih.gov Investigations into its potential for abuse liability in non-human primates showed that, unlike some higher-efficacy D₂ agonists, this compound did not maintain self-administration, suggesting a lower potential for abuse. nih.govresearchgate.net
These historical preclinical investigations have been crucial in establishing this compound as a valuable research compound for understanding the complex roles of dopamine and serotonin receptors and for exploring potential therapeutic avenues.
Detailed Research Findings
Preclinical studies have provided detailed insights into the pharmacological actions of this compound.
Receptor Binding and Functional Activity:
Studies have characterized this compound's affinity and efficacy at various receptors. Key findings include its activity as a partial agonist at dopamine D₂ and D₃ receptors and a potent antagonist at serotonin 5-HT₂A and 5-HT₂B receptors. wikipedia.orgpsu.edupatsnap.comcaymanchem.com
Here is a summary of some reported receptor interaction data:
| Receptor Subtype | Activity | Reported Ki (nM) | Reported EC50 (nM) (Agonist) | Reported pA2 or pD'2 (Antagonist) | Reference |
| Dopamine D₂ | Partial Agonist | - | 0.46 (human) | - | caymanchem.com |
| Dopamine D₃ | Partial Agonist | - | 0.66 (human) | - | caymanchem.com |
| Serotonin 5-HT₁A | Agonist | - | 57.54 (human) | - | caymanchem.com |
| Serotonin 5-HT₁B | Agonist | - | 426.58 (human) | - | caymanchem.com |
| Serotonin 5-HT₁D | Agonist | - | 14.13 (human) | - | caymanchem.com |
| Serotonin 5-HT₂A | Antagonist | 4.79 | - | 9.43 (noncompetitive) | psu.educaymanchem.comnih.gov |
| Serotonin 5-HT₂B | Antagonist | 7.08 | - | 8.87 | psu.educaymanchem.comnih.gov |
| Serotonin 5-HT₂C | Antagonist | 47.86 | - | - | caymanchem.com |
| α₁-Adrenergic | Antagonist | 0.3 - 34.67 (subtypes) | - | - | caymanchem.com |
| α₂-Adrenergic | Antagonist | 0.3 - 0.76 (subtypes) | - | - | caymanchem.com |
| β₁-Adrenergic | Antagonist | 660.7 | - | - | caymanchem.com |
| β₂-Adrenergic | Antagonist | 19.95 | - | - | caymanchem.com |
| Histamine (B1213489) H₁ | Antagonist | 338.84 | - | - | caymanchem.com |
Note: Ki values indicate binding affinity, EC50 values indicate the concentration required for half-maximal effect in agonist assays, and pA2/pD'2 values indicate antagonist potency in functional assays.
Effects in Animal Models:
Pulmonary Arterial Hypertension (PAH): In a rat model of monocrotaline-induced PAH, chronic treatment with this compound significantly reduced pulmonary pressure and right heart hypertrophy in a dose-dependent manner. ersnet.orgersnet.org This effect is attributed to its antagonism of 5-HT₂B receptors, which are implicated in vascular remodeling and fibrosis in PAH. psu.edunih.govwikidoc.org
Dopaminergic System Modulation: Studies in rats have shown that this compound can exhibit agonist-like behavioral effects in states of prolonged dopamine depletion, such as after repeated reserpine (B192253) treatment. nih.gov This highlights its context-dependent activity as a partial dopamine agonist. In MPTP-treated marmosets, a model of Parkinson's disease, this compound demonstrated anti-akinetic efficacy. uni-regensburg.de
Platelet Aggregation and Vascular Function: this compound has been shown to inhibit 5-HT-induced amplification of ADP-stimulated human platelet aggregation in vitro. psu.edunih.gov It also exhibits antagonist properties against 5-HT-induced vasoconstriction in isolated blood vessels. psu.educaymanchem.comnih.gov
These detailed findings from preclinical research underscore this compound's utility as a research probe for investigating the intricate roles of dopamine and serotonin receptors and their potential as therapeutic targets.
Structure
2D Structure
3D Structure
特性
分子式 |
C20H28N4O |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
3-[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16-,18-/m1/s1 |
InChIキー |
JOAHPSVPXZTVEP-QGPMSJSTSA-N |
SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
異性体SMILES |
CCN(CC)C(=O)N[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
正規SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
製品の起源 |
United States |
Research on Synthesis and Derivatization Methodologies for R + Terguride
Stereoselective Synthetic Approaches to R(+)-Terguride
Stereoselective synthesis is crucial for producing this compound with the desired pharmacological properties, as stereoisomers can exhibit different biological activities. The structure of terguride (B126555) includes multiple stereogenic centers. Terguride is described as having the IUPAC name 3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea, indicating specific (R) and (S) configurations at positions 6a, 9, and 10a of the ergoline (B1233604) core wikipedia.org.
Achieving stereocontrol in the synthesis of complex molecules like ergoline derivatives often involves strategies such as using chiral auxiliaries, asymmetric catalysis, or exploiting the inherent chirality of starting materials. While specific detailed stereoselective synthetic routes solely focused on this compound were not extensively detailed in the search results, the importance of stereoselectivity in the synthesis of related complex cyclic systems, such as tetracyclic terpenoid-like motifs and peptides, is highlighted nih.govmdpi-res.comworktribe.com. For instance, research on tetracyclic terpenoid systems demonstrates the use of stereoselective reactions like Friedel-Crafts cyclization and intramolecular Heck reactions to control the configuration of newly formed stereocenters nih.gov. Enantioselective synthesis and separation techniques are also generally discussed in the context of obtaining pure enantiomers of chiral compounds mdpi-res.com.
The regioselectivity of deprotonation of 8α-ergolinyl-urea derivatives, like terguride, can be influenced by substituents on the indole (B1671886) nitrogen, such as a tert-butyl-dimethylsilyl (TBDMS) protecting group. This regioselectivity plays a role in subsequent reactions and the formation of cis or trans fused products, depending on the reaction conditions and reagents researchgate.net. This suggests that controlling the initial functionalization of the ergoline core is a key aspect in the stereoselective synthesis of terguride.
Exploration of Novel Synthetic Routes to this compound Analogs
The development of novel synthetic routes to analogs of this compound is driven by the desire to explore structure-activity relationships and potentially identify compounds with improved properties. Terguride itself is a derivative of the ergot alkaloid lisuride (B125695) nih.govpsu.edu. Analogs can involve modifications to the ergoline core, the urea (B33335) side chain, or the substituents on the nitrogen atoms.
Research into related compound classes, such as triterpenes and peptides, illustrates the ongoing efforts to develop efficient synthetic strategies for complex natural products and their analogs uea.ac.ukmdpi.com. These efforts often involve overcoming challenges related to the structural complexity and the need for precise control over the reaction pathways.
While specific novel routes solely for this compound analogs were not detailed, the synthesis of other complex nitrogen heterocycles and cyclic guanidine (B92328) derivatives highlights the types of methodologies that could be adapted or explored for terguride analogs researchgate.netacs.org. For example, the synthesis of dimeric and monomeric bisalkylguanidine-type histamine (B1213489) H2 receptor agonists involved multi-step routes including nucleophilic addition, alkaline hydrolysis, S-methylation, Boc-protection, and guanidinylation acs.org. The exploration of novel genes and gene sets in research related to terguride also suggests potential avenues for understanding or influencing the biosynthesis of ergoline-related structures, which could inform synthetic strategies oup.com.
Methodological Advancements in this compound Chemical Synthesis Research
Advancements in chemical synthesis methodologies are continuously improving the efficiency, selectivity, and sustainability of producing complex organic molecules. While specific advancements solely focused on this compound synthesis were not prominently featured, broader trends in chemical synthesis research are relevant.
Automation and parallel systems are increasingly being integrated into chemical synthesis to enhance throughput, reproducibility, and accuracy in screening and optimization of reaction conditions helgroup.com. Automated reactors and advanced software control allow for real-time monitoring and precise adjustments, which can be particularly beneficial for complex multi-step syntheses like those required for ergoline derivatives helgroup.com.
Breakthroughs in activating traditionally unreactive carbon-hydrogen (C-H) bonds in molecules like ketones and esters are expanding the possibilities for chemical modification and could potentially be applied to the synthesis or derivatization of terguride or its precursors news-medical.net. This type of methodology could offer new ways to introduce functional groups or modify the ergoline scaffold with greater precision news-medical.net.
Derivatization methods are also crucial in chemical synthesis and analysis. While the search results discussed derivatization primarily in the context of analytical techniques like gas chromatography-mass spectrometry (GC-MS) for compounds like phenethylamines and octopamine, these methods involve chemical transformations that could potentially be adapted for synthetic purposes ceon.rsmdpi.comnih.govresearchgate.net. For example, acylation and silylation are common derivatization reactions ceon.rs. The development of new derivatization reagents for LC-MS/MS screening also highlights ongoing innovation in chemical modification techniques researchgate.net.
Furthermore, advancements in biocatalytic and chemoenzymatic synthesis are offering alternatives or complements to traditional chemical synthesis, particularly for complex molecules and the production of specific stereoisomers worktribe.com. While enzymatic synthesis of nucleoside analogues is still maturing, the potential of using enzymes to access diverse chemical space and produce key building blocks is being explored worktribe.com.
Molecular and Cellular Mechanisms of R + Terguride Action
Dopaminergic Receptor System Interactions
R(+)-Terguride exhibits a distinct profile of activity across the different dopamine (B1211576) receptor subtypes, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling properties. D1-like receptors are typically coupled to Gs proteins and stimulate adenylyl cyclase, increasing intracellular cAMP levels, while D2-like receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase, decreasing cAMP production and activating inwardly rectifying potassium channels. nih.govmetu.edu.tr
Partial Agonistic Properties at Dopamine D2 and D3 Receptor Subtypes
This compound functions as a partial agonist at both dopamine D2 and D3 receptor subtypes. wikipedia.orgabcam.compatsnap.compatsnap.comcaymanchem.com This means it can activate these receptors, but to a lesser extent than a full agonist like dopamine. patsnap.com Studies utilizing functional assays, such as those measuring [(35)S]GTPγS binding, have demonstrated that terguride (B126555) induces a submaximal response compared to dopamine at these receptors. caymanchem.comresearchgate.netdrugbank.com For instance, terguride has shown intermediate efficacy (40-55%) relative to dopamine (100%) at human D2S receptors in [(35)S]GTPγS binding assays. researchgate.netdrugbank.com At human D3 receptors, terguride also acts as a partial agonist, albeit with varying reported efficacies. researchgate.netdrugbank.com The partial agonism at D2 and D3 receptors suggests that this compound can stabilize receptor activity, potentially acting as an agonist in conditions of low dopamine tone and as an antagonist in conditions of high dopamine tone. researchgate.net
Differential Efficacy and Intrinsic Activity at Dopamine D2S and D2L Receptors
The dopamine D2 receptor exists in two main splice variants: the short form (D2S) and the long form (D2L). guidetopharmacology.orgmdpi.com These isoforms differ in the length of their third intracellular loop, which can influence receptor signaling and regulation. metu.edu.trmdpi.com Research indicates that this compound exhibits differential efficacy at these two isoforms. While it acts as a partial agonist at human D2S receptors, its efficacy is lower at human D2L receptors, where it may even behave as an antagonist. researchgate.netguidetopharmacology.org This differential activity suggests that this compound's effects may vary depending on the relative expression levels of D2S and D2L receptors in different brain regions or cellular contexts.
Antagonistic Properties at Dopamine D1, D4, and D5 Receptor Subtypes
In contrast to its partial agonism at D2 and D3 receptors, this compound demonstrates antagonistic properties at the D1-like receptor family, specifically dopamine D1 and D5 receptor subtypes, as well as at the D4 receptor subtype. caymanchem.comfishersci.atfishersci.caciteab.com This means that this compound can bind to these receptors but does not activate them; instead, it blocks the binding and action of agonists like dopamine. Binding studies have shown that terguride has lower affinity for D1 and D5 receptors compared to D2-like receptors. nih.govacs.org Functional assays confirm its lack of agonist activity and its ability to inhibit agonist-induced responses at these receptor subtypes. researchgate.netdrugbank.comresearchgate.net
Receptor Binding Affinity and Selectivity Studies
Receptor binding studies provide crucial data on the affinity and selectivity of this compound for different receptor subtypes. These studies typically involve the use of radiolabeled ligands that bind specifically to the receptors of interest. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the binding of the radiolabeled ligand. Lower Ki values indicate higher binding affinity.
Research has shown that this compound generally exhibits higher binding affinity for D2-like receptors (D2, D3, and D4) compared to D1-like receptors (D1 and D5). caymanchem.comfishersci.atfishersci.caciteab.com However, there are variations in affinity among the D2-like subtypes and across different studies.
Here is a representative table summarizing some reported binding affinities (Ki values) for this compound at various human dopamine receptor subtypes:
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| Dopamine D1 | 28.18 | caymanchem.com |
| Dopamine D2 | High affinity reported | nih.gov |
| Dopamine D2S | researchgate.netdrugbank.com | |
| Dopamine D2L | researchgate.netdrugbank.com | |
| Dopamine D3 | 8.13 | caymanchem.com |
| Dopamine D4 | 7.63 | caymanchem.com |
| Dopamine D5 | 28.18 | caymanchem.com |
These binding profiles underscore this compound's selectivity towards the D2-like receptor family, which is consistent with its functional profile as a partial agonist at D2/D3 and antagonist at D4, and its antagonistic actions at D1 and D5 receptors. caymanchem.comresearchgate.netdrugbank.com
Serotonergic Receptor System Interactions
Beyond its interactions with the dopaminergic system, this compound also interacts with several serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. Serotonin is another key neurotransmitter involved in a wide range of physiological processes. wikipedia.org
Studies have also investigated this compound's interactions with other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. Some research indicates that terguride may act as an agonist at these receptors, albeit with varying potencies. For example, terguride induced [(35)S]GTPγS binding in cells expressing human 5-HT1A, 5-HT1B, or 5-HT1D receptors, with EC50 values of 57.54 nM, 426.58 nM, and 14.13 nM, respectively. caymanchem.com
Furthermore, this compound has been reported to have antagonistic properties at 5-HT2D and 5-HT2C receptors. caymanchem.com
Here is a representative table summarizing some reported binding affinities (Ki values) for this compound at various human and other species' serotonin receptor subtypes:
| Receptor Subtype (Species) | Binding Affinity (Ki, nM) | Source |
| 5-HT1A (human) | 57.54 (EC50) | caymanchem.com |
| 5-HT1B (human) | 426.58 (EC50) | caymanchem.com |
| 5-HT1D (human) | 14.13 (EC50) | caymanchem.com |
| 5-HT2A (human) | 4.79 | caymanchem.com |
| 5-HT2B (human) | 7.08 | caymanchem.com |
| 5-HT2C (human) | 47.86 | caymanchem.com |
| 5-HT2D (human) | 16.22 | caymanchem.com |
| 5-HT2A (porcine) | Higher affinity compared to aripiprazole (B633) | researchgate.net |
Agonistic Properties at Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Subtypes
Research indicates that this compound exhibits agonistic properties at the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. These receptors are predominantly Gi/Go protein-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP). Activation of 5-HT1A receptors can influence neuronal excitability and neurotransmitter release. Agonism at 5-HT1B and 5-HT1D receptors, often located presynaptically, can modulate the release of serotonin and other neurotransmitters. nih.govnih.gov
Antagonistic Properties at Serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D Receptor Subtypes
In contrast to its actions at the 5-HT1 family, this compound functions as an antagonist at the serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D receptor subtypes. wikipedia.org The 5-HT2 receptor family are primarily Gq/G11 protein-coupled receptors, and their activation typically leads to the activation of phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade subsequently leads to the release of intracellular calcium and activation of protein kinase C. By blocking these receptors, this compound inhibits these downstream signaling events. Studies have highlighted its potent, non-competitive, and non-selective antagonism of 5-HT2 receptors. abcam.com Specifically, it is known as an antagonist of the 5-HT2B receptor. wikipedia.org Antagonism of the 5-HT2B receptor is not associated with cardiac valvulopathy. wikipedia.org
Implications for Serotonin-Mediated Cellular Processes
The mixed agonistic and antagonistic profile of this compound at different serotonin receptor subtypes has significant implications for a range of serotonin-mediated cellular processes. Its agonism at inhibitory 5-HT1 receptors can lead to decreased neuronal firing and neurotransmitter release. Conversely, its antagonism at excitatory 5-HT2 receptors can block the effects of serotonin, reducing downstream signaling cascades involving IP3 and DAG and subsequently impacting intracellular calcium levels and protein kinase C activity. These combined actions can modulate processes such as neuronal excitability, synaptic transmission, and cellular growth and proliferation, depending on the specific receptor subtypes involved and their localization. For instance, 5-HT2B receptor activation has been linked to stimulating heart valve cell growth, and antagonists can prevent this. eurofinsdiscovery.com The 5-HT1D receptor is known to modulate the release of neurotransmitter glutamate (B1630785) in the brain. wikipedia.org
Adrenergic Receptor System Interactions
This compound also interacts with the adrenergic receptor system, primarily exhibiting antagonistic properties.
Antagonistic Properties at Alpha-Adrenergic Receptor Subtypes (α1A, α1B, α1D, α2A, α2B, α2C)
This compound demonstrates antagonistic properties at various alpha-adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, α2B, and α2C. wikipedia.orgwikipedia.org Alpha-1 adrenergic receptors are Gq/G11-coupled receptors that mediate vasoconstriction and other effects, while alpha-2 adrenergic receptors are Gi/Go-coupled receptors often located presynaptically, regulating neurotransmitter release. probes-drugs.orgnih.gov By blocking these receptors, this compound can influence the effects of norepinephrine (B1679862) and epinephrine (B1671497) on target cells, impacting processes such as smooth muscle contraction and neurotransmitter release modulation.
Other Receptor System Engagements (e.g., Histamine (B1213489) H1)
In addition to its primary interactions with serotonin and adrenergic receptors, this compound may engage with other receptor systems, such as the Histamine H1 receptor. wikipedia.orgwikipedia.org Histamine H1 receptors are Gq-coupled receptors involved in mediating allergic reactions and regulating wakefulness and appetite. Interactions with such receptors, even if less prominent than those with serotonin and adrenergic systems, can contribute to the broader spectrum of this compound's effects at the cellular level.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 443951 |
| Serotonin (5-HT) | 5202 |
| 5-HT1A receptor | 3118 |
| 5-HT1B receptor | 332171 |
| 5-HT1D receptor | 2917 |
| 5-HT2A receptor | 60208938 |
| 5-HT2B receptor | 3822 |
| 5-HT2C receptor | 6519 |
| 5-HT2D receptor | Not found |
| Alpha-1A adrenergic receptor (α1A) | 14529 |
| Alpha-1B adrenergic receptor (α1B) | 19 |
| Alpha-1D adrenergic receptor (α1D) | Not found |
| Alpha-2A adrenergic receptor (α2A) | 80922 |
| Alpha-2B adrenergic receptor (α2B) | 133076 |
| Alpha-2C adrenergic receptor (α2C) | 1197 |
| Beta-1 adrenergic receptor (β1) | 24 |
| Beta-2 adrenergic receptor (β2) | 68261 |
| Histamine H1 receptor | 370 |
This compound, an ergoline (B1233604) derivative, exerts its pharmacological effects primarily through interactions with various neurotransmitter receptor systems, most notably the serotonin and adrenergic receptors. Its specific binding profile and functional activity at different receptor subtypes contribute to its diverse biological actions at the molecular and cellular levels.
Serotonin Receptor System Interactions
This compound demonstrates a complex interaction profile with the serotonin (5-HT) receptor system, acting as an agonist at some subtypes and an antagonist at others. This differential activity underlies its influence on various serotonin-mediated cellular processes.
Agonistic Properties at Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Subtypes
Research indicates that this compound exhibits agonistic properties at the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. These receptors are predominantly Gi/Go protein-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP). Activation of 5-HT1A receptors can influence neuronal excitability and neurotransmitter release. Agonism at 5-HT1B and 5-HT1D receptors, often located presynaptically, can modulate the release of serotonin and other neurotransmitters. nih.govnih.gov
Antagonistic Properties at Serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D Receptor Subtypes
In contrast to its actions at the 5-HT1 family, this compound functions as an antagonist at the serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D receptor subtypes. wikipedia.org The 5-HT2 receptor family are primarily Gq/G11 protein-coupled receptors, and their activation typically leads to the activation of phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade subsequently leads to the release of intracellular calcium and activation of protein kinase C. By blocking these receptors, this compound inhibits these downstream signaling events. Studies have highlighted its potent, non-competitive, and non-selective antagonism of 5-HT2 receptors. abcam.com Specifically, it is known as an antagonist of the 5-HT2B receptor. wikipedia.org Antagonism of the 5-HT2B receptor is not associated with cardiac valvulopathy. wikipedia.org
Implications for Serotonin-Mediated Cellular Processes
The mixed agonistic and antagonistic profile of this compound at different serotonin receptor subtypes has significant implications for a range of serotonin-mediated cellular processes. Its agonism at inhibitory 5-HT1 receptors can lead to decreased neuronal firing and neurotransmitter release. Conversely, its antagonism at excitatory 5-HT2 receptors can block the effects of serotonin, reducing downstream signaling cascades involving IP3 and DAG and subsequently impacting intracellular calcium levels and protein kinase C activity. These combined actions can modulate processes such as neuronal excitability, synaptic transmission, and cellular growth and proliferation, depending on the specific receptor subtypes involved and their localization. For instance, 5-HT2B receptor activation has been linked to stimulating heart valve cell growth, and antagonists can prevent this. eurofinsdiscovery.com The 5-HT1D receptor is known to modulate the release of neurotransmitter glutamate in the brain. wikipedia.org
Adrenergic Receptor System Interactions
This compound also interacts with the adrenergic receptor system, primarily exhibiting antagonistic properties.
Antagonistic Properties at Alpha-Adrenergic Receptor Subtypes (α1A, α1B, α1D, α2A, α2B, α2C)
This compound demonstrates antagonistic properties at various alpha-adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, α2B, and α2C. wikipedia.orgwikipedia.org Alpha-1 adrenergic receptors are Gq/G11-coupled receptors that mediate vasoconstriction and other effects, while alpha-2 adrenergic receptors are Gi/Go-coupled receptors often located presynaptically, regulating neurotransmitter release. probes-drugs.orgnih.gov By blocking these receptors, this compound can influence the effects of norepinephrine and epinephrine on target cells, impacting processes such as smooth muscle contraction and neurotransmitter release modulation.
Other Receptor System Engagements (e.g., Histamine H1)
In addition to its primary interactions with serotonin and adrenergic receptors, this compound may engage with other receptor systems, such as the Histamine H1 receptor. wikipedia.orgwikipedia.org Histamine H1 receptors are Gq-coupled receptors involved in mediating allergic reactions and regulating wakefulness and appetite. Interactions with such receptors, even if less prominent than those with serotonin and adrenergic systems, can contribute to the broader spectrum of this compound's effects at the cellular level.
Intracellular Signaling Cascades Mediated by this compound
The binding of this compound to its target receptors triggers specific intracellular signaling pathways. The nature of these cascades is determined by the specific receptor subtype involved and the drug's action at that receptor (agonist, partial agonist, or antagonist).
G Protein-Coupled Receptor Signaling Modulation
This compound is known to interact with several GPCRs, acting as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors. wikipedia.orgabcam.comnih.govpatsnap.comcaymanchem.comcaymanchem.comuni-regensburg.de This differential activity at various receptor subtypes contributes to its complex pharmacological profile. GPCRs are a large family of transmembrane receptors that, upon ligand binding, undergo conformational changes leading to the activation of heterotrimeric G proteins. frontiersin.orgfrontiersin.orgnih.gov These activated G proteins (composed of α, β, and γ subunits) then dissociate, and the α subunit or the βγ dimer interacts with downstream effector proteins, initiating intracellular signaling cascades. frontiersin.orgfrontiersin.org
Beyond its primary interactions, research indicates this compound also exhibits activity at other receptors, including agonism at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors, and antagonism at 5-HT2C and 5-HT2D receptors, as well as various alpha-adrenergic, beta-adrenergic, histamine H1, and other dopamine receptor subtypes (D1, D4, D5). caymanchem.comcaymanchem.com This broad receptor interaction profile highlights this compound's capacity to modulate multiple GPCR-mediated signaling pathways.
The modulation of GPCR signaling by this compound, particularly its partial agonism at D2/D3 and antagonism at 5-HT2A/5-HT2B, directly impacts the activity of enzymes like adenylate cyclase and phospholipase C, which are central to key intracellular signaling pathways.
Adenylate Cyclase and Cyclic AMP Pathway Regulation
Dopamine D2 receptors are negatively coupled to adenylate cyclase through Gi/o proteins. abcam.comoup.com Activation of D2 receptors leads to the inhibition of adenylate cyclase activity, which in turn reduces the conversion of ATP to cyclic AMP (cAMP). abcam.comwikipedia.orgreactome.org As a partial agonist at D2 receptors, this compound can induce a submaximal inhibition of adenylate cyclase, thereby modulating intracellular cAMP levels. nih.govcaymanchem.comcaymanchem.com
The reduction in cAMP levels affects the activity of protein kinase A (PKA), a key downstream effector in this pathway. PKA phosphorylates various intracellular proteins, influencing a wide range of cellular functions. By reducing cAMP, this compound's action at D2 receptors can decrease PKA activity, altering the phosphorylation status of its target proteins and subsequently impacting processes regulated by this pathway.
Phosphatidylinositol Signaling Pathway and Calcium Dynamics
Serotonin 5-HT2A receptors are primarily coupled to Gq proteins. abcam.comresearchgate.net Activation of 5-HT2A receptors by serotonin leads to the activation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). abcam.comresearchgate.net IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which further phosphorylates downstream targets. abcam.comresearchgate.net
This compound acts as an antagonist at 5-HT2A receptors. wikipedia.orgabcam.compatsnap.comcaymanchem.comcaymanchem.compsu.edu By blocking the binding of serotonin to 5-HT2A receptors, this compound inhibits the activation of the Gq-PLC-IP3-DAG pathway. abcam.comresearchgate.net This inhibition prevents the subsequent release of intracellular calcium and the activation of PKC, thereby modulating cellular processes that are dependent on this signaling cascade. Studies have shown that terguride can block 5-HT-induced activation of downstream effectors like extracellular signal-regulated kinase (ERK) 1/2 in certain cell types. psu.edu
The modulation of calcium dynamics is a critical aspect of this compound's mechanism, particularly in contexts where excessive serotonin signaling contributes to cellular dysfunction, such as in vasoconstriction. caymanchem.comcaymanchem.comersnet.org
Here is a summary of this compound's key receptor interactions and their associated primary signaling pathways:
| Receptor Subtype | This compound Action | Primary G Protein Coupling | Downstream Signaling Impact |
| Dopamine D2 | Partial Agonist | Gi/Go | ↓ Adenylate Cyclase, ↓ cAMP |
| Dopamine D3 | Partial Agonist | Gi/Go | ↓ Adenylate Cyclase, ↓ cAMP |
| Serotonin 5-HT2A | Antagonist | Gq | ↓ PLC, ↓ IP3, ↓ Ca2+ Release, ↓ DAG, ↓ PKC |
| Serotonin 5-HT2B | Antagonist | Gq | ↓ PLC, ↓ IP3, ↓ Ca2+ Release, ↓ DAG, ↓ PKC |
| Serotonin 5-HT1A | Agonist | Gi/Go | ↓ Adenylate Cyclase, ↓ cAMP |
| Serotonin 5-HT1B | Agonist | Gi/Go | ↓ Adenylate Cyclase, ↓ cAMP |
| Serotonin 5-HT1D | Agonist | Gi/Go | ↓ Adenylate Cyclase, ↓ cAMP |
Note: This table focuses on the primary signaling pathways commonly associated with these receptors. Receptor signaling can be complex and involve multiple pathways and interactions.
Pharmacological Profiling of R + Terguride in Preclinical Models
Neurobiological System Research in Animal Models
Preclinical research utilizing animal models has been instrumental in understanding the neurobiological effects of R(+)-Terguride. These studies have focused on its impact on systems relevant to movement disorders and reward pathways.
Investigations in Animal Models of Movement Disorders (e.g., Parkinson's Disease Models)
Animal models, such as rodents with unilateral 6-hydroxydopamine lesions of the substantia nigra or common marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are commonly used to study Parkinson's disease and evaluate potential therapeutic agents. nih.govnih.govspringernature.com this compound has been investigated in these models to assess its effects on motor symptoms.
Locomotor Activity Modulation in Rodents and Primates
Studies in rodents and primates have examined the effects of this compound on locomotor activity. In naive common marmosets, terguride (B126555) has been shown to reduce locomotor activity, consistent with its dopamine (B1211576) antagonistic activity under normal conditions. nih.govuni-regensburg.de However, in marmosets treated with MPTP to induce parkinsonian-like motor deficits, terguride stimulated locomotor activity, demonstrating dopamine agonistic properties in this state of dopamine depletion. nih.govuni-regensburg.de This suggests a context-dependent effect of this compound on locomotor activity, acting as an antagonist in a normodopaminergic state and an agonist in a hypodopaminergic state, which is characteristic of Parkinson's disease models. nih.govuni-regensburg.denih.gov
In rats with unilateral 6-hydroxydopamine lesions, a model of Parkinson's disease, terguride produced contralateral rotation, another indicator of dopamine receptor activation in the lesioned hemisphere. nih.govneurology.org
Studies on Stereotypic Behavior in Rodents
Stereotypic behavior, characterized by repetitive, purposeless movements, can be induced in rodents by dopaminergic agonists like apomorphine (B128758). nih.govneurology.org this compound has been shown to block apomorphine-induced stereotypic behavior in rodents. nih.govneurology.org This effect is consistent with its dopamine antagonistic properties, particularly at higher dopamine tone. Notably, terguride itself did not induce stereotypies in rodents in these studies. nih.govneurology.org
Research on Reward and Addiction Pathways in Animal Models
This compound's interaction with dopamine receptors has also led to investigations into its effects on reward and addiction pathways, primarily using models of psychostimulant addiction. Animal models of drug addiction often involve self-administration paradigms and the analysis of withdrawal effects. researchgate.netfrontiersin.orgnih.gov
Attenuation of Psychostimulant Self-Administration (e.g., Amphetamine, Cocaine) in Rodents and Primates
Preclinical studies have explored the potential of this compound to attenuate the reinforcing effects of psychostimulants. Terguride has been reported to attenuate amphetamine self-administration in rats. researchgate.netresearchgate.net Similarly, studies in squirrel monkeys have shown that terguride reduces cocaine self-administration. researchgate.net These findings suggest that this compound can decrease the motivation to self-administer these highly addictive substances in animal models. researchgate.net
Data from these studies indicate that this compound can reduce the reinforcing effects of cocaine without itself supporting self-administration, suggesting a low potential for abuse. researchgate.net
Analysis of Withdrawal Effects in Animal Models
Withdrawal from psychostimulants in animals is associated with a negative emotional state and decreased motivation for natural rewards, which is thought to involve decreased dopaminergic activity in the reward pathway. researchgate.netresearchgate.netnih.govnih.gov this compound has been investigated for its ability to mitigate these withdrawal effects.
In rats experiencing amphetamine withdrawal, which typically show decreased responding for a sweet solution in a progressive-ratio schedule (an indicator of reduced motivation), terguride has been shown to reverse this decrease in responding. researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.net This effect is similar to that of a full dopamine agonist in conditions of low dopamine tone, suggesting that terguride can prevent symptoms of abstinence during amphetamine withdrawal. researchgate.net These results imply that this compound may help alleviate the motivational deficits associated with psychostimulant withdrawal. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov
Table 1: Summary of this compound Effects in Preclinical Models
| Animal Model / Behavior | Effect of this compound | Relevant Section |
| Naive Rodents/Primates (Locomotor Activity) | Decreased locomotor activity | 4.1.1.1 |
| MPTP-treated Marmosets (Locomotor Activity) | Stimulated locomotor activity | 4.1.1.1 |
| 6-OHDA lesioned Rats (Contralateral Rotation) | Produced contralateral rotation | 4.1.1.1 |
| Rodents (Apomorphine-induced Stereotypy) | Blocked stereotypic behavior | 4.1.1.2 |
| Rodents (Amphetamine Self-Administration) | Attenuated self-administration | 4.1.2.1 |
| Squirrel Monkeys (Cocaine Self-Administration) | Reduced self-administration | 4.1.2.1 |
| Rats (Amphetamine Withdrawal - Motivation) | Reversed decreased responding for natural reward (e.g., sweet solution) | 4.1.2.2 |
Table 2: PubChem CID for this compound
| Compound Name | PubChem CID |
| This compound | 443951 |
Detailed Research Findings:
Studies on locomotor activity in MPTP-treated marmosets highlight the mixed agonist/antagonist profile of terguride, where it exhibits dopamine agonistic properties at supersensitive dopamine receptors in the parkinsonian state. nih.govuni-regensburg.de This atypical profile is considered potentially beneficial for the treatment of Parkinson's disease. nih.govuni-regensburg.de
Research on psychostimulant self-administration indicates that this compound's ability to attenuate drug intake without being self-administered itself is a key finding, suggesting a potential for treating addiction with a low risk of abuse. researchgate.net
The reversal of decreased motivation for natural rewards during psychostimulant withdrawal by this compound supports the hypothesis that dopamine partial agonists can be beneficial in addressing the motivational deficits associated with abstinence, which are linked to hypofunction of the mesolimbic dopamine system. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov
Assessment of Reinforcing Effects and Abuse Potential in Preclinical Studies
Preclinical assessments of abuse potential typically involve procedures such as drug self-administration and conditioned place preference in animal models like rodents and nonhuman primates. nih.gov this compound has been investigated in these models to determine its reinforcing effects. Studies have indicated that this compound attenuates the reinforcing effects of substances like amphetamine and cocaine in rats and squirrel monkeys, respectively. researchgate.netresearchgate.net Crucially, this compound itself did not support self-administration in these studies, suggesting a low potential for abuse. researchgate.net However, it has also been noted that this compound can decrease food intake in rats, which might suggest that its alleviation of drug abuse is not entirely selective and could be related to more general effects on motivated behavior. researchgate.netresearchgate.net
Exploration of Neurotransmitter Release Dynamics
This compound's mechanism of action involves interaction with dopamine and serotonin (B10506) receptors, which are integral to neurotransmission and influence neurotransmitter release dynamics. patsnap.comabcam.com The dopamine D2 receptor, where this compound acts as a partial agonist, is widely distributed in the brain and is important for modulating neurotransmitter release and synaptic plasticity. abcam.com The serotonin 5-HT2A receptor, which this compound antagonizes, also plays a role in signal transduction and is involved in pathways that influence synapses and neurotransmitter release dynamics. abcam.com While the provided search results highlight the importance of these receptors in neurotransmitter dynamics and the methods used to study them (e.g., PET imaging, cell-based reporters) nih.govnih.gov, specific detailed findings on how this compound directly modulates the release dynamics of dopamine or other neurotransmitters in preclinical models are not extensively detailed in the snippets. The information primarily focuses on its receptor binding profile and downstream effects on behavior and endocrine function.
Endocrine System Research in Preclinical Models
This compound has been extensively studied for its effects on the endocrine system, particularly its influence on pituitary hormone secretion in various animal models.
Regulation of Prolactin Secretion in Animal Models (e.g., Reserpinized Rats)
This compound is recognized as a potent inhibitor of prolactin (PRL) secretion. patsnap.comsemanticscholar.orgnih.gov This effect is primarily mediated through its activity as a dopamine D2 agonist, as dopamine tonically inhibits PRL secretion from the anterior pituitary lactotrophs. patsnap.comsemanticscholar.orgrotman-baycrest.on.ca Studies in reserpinized rats, where dopamine stores are depleted leading to hyperprolactinemia, have shown that this compound significantly reduces serum PRL levels in a dose-dependent manner. semanticscholar.org In these models, the PRL-lowering effect of this compound was found to be longer lasting and effective at doses significantly lower than those required for bromocriptine (B1667881), another dopamine agonist used to treat hyperprolactinemia. semanticscholar.org this compound has also been shown to reduce milk production in lactating rats, further demonstrating its PRL-inhibiting effects. semanticscholar.org
Effects on Growth Hormone Secretion in Animal Models
The effects of this compound on growth hormone (GH) secretion have also been investigated in animal models. In male beagle dogs, this compound did not affect serum GH levels at doses that significantly reduced serum PRL. semanticscholar.org However, a study in healthy human volunteers indicated that terguride showed a potent dose-dependent GH-releasing effect. nih.gov Another study in rats with estrogen-induced prolactinomas showed that a different intervention (IGF-I gene therapy) induced a significant reduction in serum GH, highlighting the complex regulation of GH in these models, but did not directly assess this compound's effect on GH in this specific context. karger.com The regulation of GH secretion is complex, involving hypothalamic hormones like GHRH and somatostatin. e-apem.org
Modulation of Other Hypothalamic-Pituitary Axis Hormones (e.g., TSH, FSH, LH) in Preclinical Studies
Preclinical studies have also examined the impact of this compound on other hormones of the hypothalamic-pituitary axis, such as thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). In male beagle dogs, this compound did not show significant effects on serum LH levels at PRL-lowering doses. semanticscholar.org Similarly, a study in healthy human volunteers found no significant changes in TSH, FSH, or LH levels compared to placebo. nih.gov This suggests that while this compound has a pronounced effect on PRL and potentially GH secretion, its impact on the secretion of TSH, FSH, and LH appears to be minimal at the doses tested in these studies. The secretion of FSH and LH is primarily controlled by gonadotropin-releasing hormone (GnRH) and modulated by gonadal feedback. frontiersin.org TSH secretion is regulated by thyrotropin-releasing hormone (TRH) and thyroid hormone feedback. frontiersin.org
Investigation of Estrogen-Induced Prolactinoma Models in Rats
Estrogen-induced prolactinoma models in rats are utilized as experimental models for human prolactinomas due to the rapid development of these tumors upon estrogen exposure. nih.govnih.gov These models are valuable for evaluating the efficacy of drugs aimed at reducing prolactinoma size and hyperprolactinemia. nih.gov Chronic treatment with this compound in rats bearing estrogen-induced pituitary prolactinoma has been shown to induce shrinkage of the prolactinoma as well as a reduction in the elevated serum PRL levels. semanticscholar.org This demonstrates the potential of this compound in managing prolactinomas in a preclinical setting, consistent with its known PRL-inhibiting properties. semanticscholar.org
Data Tables
Based on the search results, a summary of this compound's effects on hormone secretion in preclinical models can be presented in a table.
| Hormone | Animal Model(s) | Effect of this compound | Source(s) |
| Prolactin (PRL) | Reserpinized Rats, Lactating Rats, Estrogen-induced Prolactinoma Rats, Male Beagle Dogs | Significant reduction in serum levels, reduced milk production, induced prolactinoma shrinkage | semanticscholar.orgnih.govresearchgate.net |
| Growth Hormone (GH) | Male Beagle Dogs, Healthy Human Volunteers | No significant effect (dogs), Dose-dependent release (humans) | semanticscholar.orgnih.gov |
| TSH | Healthy Human Volunteers | No significant change | nih.gov |
| FSH | Healthy Human Volunteers | No significant change | nih.gov |
| LH | Male Beagle Dogs, Healthy Human Volunteers | No significant effect (dogs), No significant change (humans) | semanticscholar.orgnih.gov |
Cardiovascular System Research in Preclinical Models
Preclinical studies have explored the impact of this compound on the pulmonary and systemic vasculature, highlighting its antagonistic effects on serotonin receptors, which are implicated in various cardiovascular pathologies.
Pulmonary Vascular Dynamics Modulation
Investigations into the effects of this compound on pulmonary vascular dynamics have revealed its capacity to counteract vasoconstriction and mitigate vascular remodeling in experimental settings.
Studies utilizing isolated, ventilated, and perfused rat lungs have demonstrated the acute vasorelaxant efficacy of terguride against serotonin (5-HT)-induced vasoconstriction. 5-HT is known to induce pulmonary vasoconstriction, leading to an increase in vascular pressure. Terguride has been shown to inhibit this increase in a concentration-dependent manner. For instance, 1 µM 5-HT induced a reproducible pulmonary vasoconstriction, increasing vascular pressure by approximately 20.17% compared to lungs perfused without 5-HT wikipedia.orgguidetopharmacology.org. The presence of terguride diminished this effect, with reported inhibition percentages at various concentrations wikipedia.orgguidetopharmacology.org.
| Terguride Concentration (nM) | Inhibition of 5-HT-Induced Vasoconstriction (%) |
| 1 | 34.7 ± 9.1 |
| 3 | 69.8 ± 12.8 |
| 10 | 89.9 ± 4.2 |
This concentration-dependent inhibition indicates a direct effect of terguride on the pulmonary vasculature, counteracting the constrictive actions of serotonin wikipedia.orgguidetopharmacology.org. Similar inhibitory effects on 5-HT-induced vasoconstriction were observed when the 5-HTR2A receptor was antagonized by ketanserin (B1673593) guidetopharmacology.org.
Chronic terguride treatment has been investigated for its ability to prevent or reverse pulmonary vascular remodeling in experimental models of pulmonary hypertension, notably the monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfishersci.at. MCT administration in rats leads to the development of pulmonary arterial hypertension (PAH), characterized by increased pulmonary artery pressure and vascular remodeling wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov.
Chronic terguride treatment has been shown to dose-dependently prevent the development and progression of MCT-induced PAH wikipedia.orgguidetopharmacology.orgguidetopharmacology.org. Studies have reported reductions in key indicators of PAH severity, including pulmonary pressure and right heart hypertrophy wikipedia.org. For example, terguride treatment from day 0 to day 28 after MCT injection almost completely reduced pathophysiological changes in pulmonary pressure and right heart hypertrophy wikipedia.org. Treatment initiated later, from day 14 to day 28, also significantly reduced pulmonary pressure in a dose-dependent manner compared to vehicle-treated animals wikipedia.org.
Beyond hemodynamic improvements, terguride treatment in MCT-induced PAH models also prevented structural changes in the pulmonary arteries, such as medial wall thickening and muscularization of small pulmonary arteries wikipedia.org. These findings underscore the anti-remodeling potential of terguride in the context of pulmonary hypertension wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgresearchgate.net.
A key aspect of pulmonary vascular remodeling in PAH is the abnormal proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govr-project.org. In vitro studies using cultured primary human PASMCs have shown that terguride dose-dependently blocks both the proliferation and migration of these cells wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfishersci.at.
Proliferation induced by serum stimulation was reduced by terguride, similar to the effects observed with specific 5-HTR2A and 5-HTR2B inhibitors wikipedia.org. Furthermore, terguride significantly inhibited PASMC migration induced by platelet-derived growth factor (PDGF)-BB wikipedia.org.
| Stimulus | Effect on PASMC Proliferation/Migration | Terguride Effect (in vitro) |
| Serum | Induces proliferation | Dose-dependently blocked |
| PDGF-BB | Induces migration | Significantly inhibited |
These in vitro findings suggest that terguride's anti-remodeling effects observed in vivo may be, at least in part, attributable to its direct inhibitory actions on PASMC proliferation and migration wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfishersci.at.
Serotonin-Induced Cardiac and Mesenteric Fibrosis Prevention Studies in Animal Models
Serotonin plays a significant role in the development of fibrosis in various tissues, including the heart and mesentery, particularly in conditions like carcinoid syndrome idrblab.netnih.gov. Preclinical studies have investigated the potential of terguride to prevent serotonin-induced fibrosis in animal models.
In rat models subjected to daily subcutaneous 5-HT injections, terguride treatment prevented the development of 5-HT-induced heart disease. Animals treated with both 5-HT and terguride did not exhibit macroscopic skin changes, organ weight gain (heart, liver, stomach), or right-sided echocardiographic changes observed in control mice treated with 5-HT alone. These results indicate that terguride may prevent 5-HT-induced cardiac fibrosis.
The role of serotonin in mesenteric fibrosis, a hallmark of small intestinal neuroendocrine neoplasms (SI-NEN), is also recognized nih.gov. While serotonin is considered a main driver of fibrosis in this context, and fibroblast proliferation and fibrogenesis are mediated via certain 5-HT receptors (including 5-HT2A and 5-HT2B), direct preclinical studies specifically evaluating the preventive effect of terguride on mesenteric fibrosis in animal models were less prominently featured in the provided information compared to its cardiac effects nih.gov. However, the established role of terguride as a 5-HT2A/2B antagonist and the implication of these receptors in fibrosis suggest a potential therapeutic avenue that warrants further investigation nih.gov.
Other Systemic Preclinical Investigations
Preclinical studies utilizing various animal models have explored the systemic pharmacological effects of this compound, investigating its potential therapeutic utility beyond basic receptor interactions. These investigations have provided insights into its actions in complex physiological and disease states, focusing on conditions such as Parkinson's disease, pulmonary arterial hypertension, fibrotic disorders, carcinoid syndrome, hyperprolactinemia, and psychostimulant addiction.
In models of Parkinson's disease, terguride, a mixed dopamine agonist-antagonist, has been studied for its effects on motor behavior. In rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, terguride was shown to produce contralateral rotation, a behavioral marker indicative of dopaminergic activity. mims.com Studies in common marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) demonstrated that terguride stimulated locomotor activity in animals exhibiting pronounced behavioral motor deficits two months post-MPTP treatment, suggesting dopamine agonistic properties under these conditions. wikipedia.orgfishersci.at This effect was not observed in animals that had recovered from MPTP treatment ten months prior. wikipedia.orgfishersci.at In naive common marmosets, terguride reduced locomotor activity, aligning with its dopamine antagonistic activity observed in rodents. wikipedia.orgfishersci.at These findings suggest that terguride possesses anti-akinetic efficacy in this primate model of Parkinson's disease and can pharmacologically differentiate the extent of dopaminergic recovery. wikipedia.orgfishersci.at
Research has also investigated the effects of terguride in models of pulmonary arterial hypertension (PAH). In rats with monocrotaline-induced PH, chronic terguride treatment demonstrated beneficial effects. citeab.comnih.gov Treatment with terguride significantly reduced pulmonary pressure and right ventricular hypertrophy. citeab.comnih.gov For instance, treatment with 1.2 mg/kg terguride twice daily led to a substantial reduction in pulmonary pressure (36.4 ± 1.7 mmHg) compared to vehicle-treated animals (66.1 ± 5.5 mmHg). citeab.comnih.gov Similarly, changes in the right ventricle to left ventricle plus septum weight ratio (RV/LV+S), an indicator of right heart hypertrophy, were significantly reduced (0.26 ± 0.01) with 1.2 mg/kg terguride compared to vehicle (0.71 ± 0.03). citeab.comnih.gov Terguride treatment also improved arterial oxygenation, which was impaired in monocrotaline-injected rats. nih.gov Furthermore, terguride treatment reduced medial wall thickness and vascular muscularization in pulmonary arteries, indicating a positive impact on vascular remodeling. nih.gov Expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in lung tissue of monocrotaline-treated rats was strongly reduced or normalized by terguride treatment. nih.gov
Evidence from preclinical studies suggests a role for serotonin signaling via the 5-HT2B receptor in the development of fibrosis. thegoodscentscompany.com Terguride, as a 5-HT2 receptor inhibitor, has shown beneficial effects in different animal models of systemic sclerosis. thegoodscentscompany.com
In rat models subjected to daily subcutaneous serotonin injections to mimic carcinoid syndrome, terguride, acting as a 5-HT2B/2C receptor antagonist, was studied for its effect on 5-HT-induced heart disease. wikipedia.org Mice treated with both serotonin and terguride did not exhibit macroscopic skin changes, heart/liver/stomach weight gain, or right-sided echocardiographic changes compared to control mice treated only with serotonin, suggesting that terguride may prevent 5-HT-induced heart disease. wikipedia.org
Terguride has also been reported to inhibit the hypersecretion of prolactin in reserpinized rats at low doses, indicative of a potent agonistic action on pituitary dopamine D2 receptors. guidetopharmacology.org
Preclinical investigations into psychostimulant addiction models have shown that terguride can attenuate the reinforcing and withdrawal effects of substances like amphetamine and cocaine in rats and squirrel monkeys. mdpi.com
The following table summarizes some key quantitative findings from preclinical studies, particularly focusing on the effects of terguride in the monocrotaline-induced PAH model in rats.
| Parameter | Control Animals (Mean ± SEM) | MCT-Treated Animals (Mean ± SEM) | Terguride Treatment (1.2 mg/kg b.i.d.) (Mean ± SEM) |
| Pulmonary Pressure (mmHg) | 26.1 ± 1.5 | 66.1 ± 5.5 | 36.4 ± 1.7 citeab.comnih.gov |
| RV/LV+S Ratio | - | 0.71 ± 0.03 | 0.26 ± 0.01 citeab.comnih.gov |
| Arterial Oxygenation (mmHg) | - | 318 ± 56 | 436 ± 21 nih.gov |
Note: Data extracted from cited preclinical studies. Specific control values for RV/LV+S Ratio and Arterial Oxygenation in control animals were not consistently presented alongside the MCT and terguride treatment groups in the provided snippets.
Structure Activity Relationship Sar Studies of R + Terguride and Its Analogs
Ligand-Receptor Interaction Modeling of R(+)-Terguride
Ligand-receptor interaction modeling aims to understand the molecular forces and structural compatibility that govern the binding of a ligand, such as this compound, to its specific receptor sites. openaccessjournals.comopenaccessjournals.com This involves analyzing the three-dimensional structures of both the ligand and the receptor to identify key binding interactions, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. openaccessjournals.comopenaccessjournals.commdpi.com Computational methods, such as molecular docking and dynamics simulations, play a significant role in predicting binding poses and affinities. mdpi.complos.org While specific detailed modeling studies solely focused on this compound were not extensively found, general principles of ligand-receptor modeling for GPCRs (G protein-coupled receptors), which include dopamine (B1211576) and serotonin (B10506) receptors, are applicable. These models often involve analyzing the equilibrium between active and inactive receptor states and how ligand binding shifts this equilibrium. nih.gov The affinity of a ligand for a receptor is a key parameter in these models, reflecting the strength of the binding interaction. openaccessjournals.comopenaccessjournals.com
Impact of Structural Modifications on this compound Receptor Affinity and Efficacy
Structural modifications to a compound can significantly alter its receptor affinity and efficacy. openaccessjournals.com this compound is a derivative of lisuride (B125695) nih.gov, and comparisons between these two compounds can provide insights into the impact of hydrogenation at the 9-10 position. Lisuride is described as a partial agonist of several dopamine and serotonin receptors, as well as an antagonist at others. wikipedia.org Terguride (B126555) is characterized as a dopamine receptor agonist, specifically a partial agonist at D2 receptors, and an antagonist at serotonin 5-HT2A and 5-HT2B receptors. wikipedia.orgpatsnap.com This difference in activity profile between lisuride and terguride highlights how a structural change (hydrogenation) can influence the compound's functional interaction with different receptors.
SAR studies on other related compounds, such as 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogs, have shown that modifications to substituents can impact affinity at serotonin receptors like 5-HT2A and 5-HT2B. frontiersin.org Factors like lipophilicity and the electronic character and size of substituents have been identified as playing a role in binding affinity. frontiersin.org While these studies are not directly on terguride analogs, they illustrate the general principles of how structural changes influence receptor interactions within similar chemical classes. For terguride and its analogs, modifications to the ergoline (B1233604) core or the urea (B33335) side chain would be expected to influence their binding to dopamine and serotonin receptors, thereby affecting their affinity and efficacy.
Effects of Dimerization and Oligomerization on this compound-Related Receptor Binding
The dimerization and oligomerization of G protein-coupled receptors (GPCRs), the class to which dopamine and serotonin receptors belong, can influence ligand binding and receptor function. biorxiv.orgfrontiersin.orgembopress.org GPCRs can form both homodimers (formed by two identical receptor protomers) and heterodimers (formed by two different receptor protomers). biorxiv.orgembopress.org These larger receptor complexes can exhibit altered ligand binding properties compared to monomeric receptors. frontiersin.orgembopress.orgfrontiersin.org
Studies on dimerization and oligomerization of receptors relevant to terguride's activity, such as dopamine D2 receptors and serotonin 5-HT2A receptors, have shown that oligomerization can impact ligand affinity and downstream signaling. biorxiv.orgresearchgate.netguidetopharmacology.org For instance, dimerization of D2 receptors has been suggested to influence the binding of ligands and biased signaling towards certain pathways, like β-arrestin recruitment. biorxiv.orgguidetopharmacology.org Research on pergolide (B1684310) and terguride interactions with 5-HT2A receptors in rat tail artery indicated that while both compounds showed high affinity, dimerization (or oligomerization) of these drugs themselves failed to increase affinity. researchgate.net Oligomers of terguride showed lower affinity for 5-HT2A receptors compared to the monomeric form. researchgate.net This suggests that for terguride, the monomeric form may be primarily responsible for its high-affinity binding to certain receptors, and self-association into dimers or oligomers might reduce this affinity. The functional implications of receptor oligomerization for terguride's action could involve changes in ligand binding cooperativity or altered downstream signaling pathways. biorxiv.orgembopress.org
Metabolic Pathways and Pharmacokinetic Research of R + Terguride in Preclinical Settings
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Studies using tritium-labelled terguride (B126555) in rats and rhesus monkeys have provided insights into its ADME profile. In rats, oral administration of up to 50 mg/kg showed rapid and complete absorption. colab.wsnih.gov The bioavailability in rats was found to be 79%. colab.wsnih.gov In contrast, absorption was prolonged in the rhesus monkey, with a bioavailability of 15%. colab.wsnih.gov
Tissue distribution studies using autoradiography in pregnant rats indicated the highest concentrations of labelled compounds in the liver, cervical gland, and kidney. colab.wsnih.gov Lower levels were observed in the thymus, spinal cord, placenta, heart muscle, fetal tissue, muscles, and brain. colab.wsnih.gov
Excretion patterns varied between species. In rats, radioactivity was primarily excreted in the faeces. colab.wsnih.gov Rhesus monkeys, however, excreted a higher extent of radioactivity in the urine. colab.wsnih.gov In rats, urinary and fecal excretion within 7 days after oral dosing of 14C-terguride (0.02 mg/kg) was 20% and 76%, respectively. jst.go.jp After multiple oral doses for 16 days, 25% of the total dose was excreted in urine and 72% in feces within 4 days. jst.go.jp Biliary excretion after intravenous dosing in rats was 67%, with 15% of the excreted radioactivity undergoing enterohepatic recirculation. jst.go.jp
Plasma protein binding of terguride in vitro was approximately 80% in rats. jst.go.jp In samples collected at 1 and 4 hours, the binding to plasma proteins was 63% and 55%, respectively. jst.go.jp
Tissue distribution studies in rats after oral dosing of 3H-terguride (0.02 mg/kg) showed higher levels in the liver, kidney, submaxillary gland, and pituitary compared to other tissues. jst.go.jp No long-lasting retention or accumulation was observed after single and repeated oral dosing. jst.go.jp In pregnant rats, radioactivity in the fetus and amniotic fluid at 1 hour was similar to that in maternal plasma and disappeared almost completely within 72 hours. jst.go.jp The concentration of terguride in the pituitary after oral dosing of unlabelled terguride (0.2 mg/kg) was about 5 times higher than in plasma and brain. jst.go.jp
Plasma Concentration Dynamics and Half-Life Determination in Preclinical Species
Plasma levels of unchanged terguride declined with a half-life of 50 minutes in rats and 20 minutes in rhesus monkeys following oral administration. colab.wsnih.gov
In rats, after oral administration of 3H- or 14C-terguride (0.02 mg/kg), the radioactivity in plasma reached the maximum concentration (Cmax) at 0.5 hours and then disappeared with a half-life of 5 hours. jst.go.jp The concentration of terguride in plasma reached Cmax at 2 hours after oral dosing of unlabelled terguride (0.2 mg/kg) and then disappeared with a half-life of 2 hours. jst.go.jp
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Terguride
| Parameter | Species | Route of Administration | Value | Citation |
| Bioavailability | Rat | Oral | 79% | colab.wsnih.gov |
| Bioavailability | Rhesus Monkey | Oral | 15% | colab.wsnih.gov |
| Half-life (plasma) | Rat | Oral | 50 minutes | colab.wsnih.gov |
| Half-life (plasma) | Rhesus Monkey | Oral | 20 minutes | colab.wsnih.gov |
| Half-life (plasma) | Rat (radioactivity) | Oral | 5 hours | jst.go.jp |
| Half-life (plasma) | Rat (unchanged) | Oral | 2 hours | jst.go.jp |
| Plasma Protein Binding | Rat | In vitro | ~80% | jst.go.jp |
Metabolite Identification and Activity Profiling (if research available)
While the provided search results discuss metabolism and metabolite identification in a general preclinical context scispace.comresearchgate.netfrontiersin.orgnih.govnih.gov, specific detailed information on the identification and activity profiling of R(+)-Terguride metabolites in preclinical settings is limited within these results. One source mentions that during absorption and first liver passage, lisuride (B125695) (a related compound) is metabolized, and total clearance values indicated extrahepatic metabolism in animal species. colab.ws Another source discusses the metabolism of terguride in rats and rabbits in the context of pharmacokinetic studies jst.go.jp, but the abstract does not detail the specific metabolites identified or their activity profiles.
Metabolite identification and profiling are crucial in drug development to understand the fate of the parent compound and the potential contribution of metabolites to efficacy or toxicity. scispace.comresearchgate.net In vitro and in vivo approaches are used, with in vitro studies using models like liver microsomes or hepatocytes being common for identifying metabolites. scispace.comfrontiersin.org
Bioanalytical Methodologies for this compound Quantification in Biological Matrices
Quantification of terguride in biological matrices in preclinical studies has been performed using various analytical methods. One study in rats utilized 3H- or 14C-labelled terguride, implying the use of radioactivity detection methods. jst.go.jp Another study in rats and rhesus monkeys also used 3H-labelled terguride. colab.wsnih.gov
A radioreceptor assay was used to measure plasma levels of terguride in a study involving patients with prolactinoma nih.gov, suggesting this method could also be applicable in preclinical studies.
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological matrices due to its sensitivity and selectivity. researchgate.netmdpi.comnih.gov While not specifically detailed for this compound in the provided results, LC-MS/MS is considered a gold standard for drug quantification in biological matrices. mdpi.com Sample preparation techniques like protein denaturation are often employed when dealing with complex biological matrices such as oral fluid. frontiersin.org
Methodological Innovations and Advanced Techniques in R + Terguride Research
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental to characterizing the interaction of R(+)-Terguride with its target receptors. These assays provide crucial data on binding affinity and functional activity.
Techniques such as radioligand binding assays are used to determine the affinity of this compound for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes. sygnaturediscovery.com Functional assays, including those measuring the binding of [³⁵S]GTPγS, are employed to assess the compound's ability to activate or inhibit receptor-mediated signaling pathways. researchgate.netsygnaturediscovery.comnih.gov For instance, [³⁵S]GTPγS binding assays can evaluate G protein activation upon ligand binding, providing insights into whether this compound acts as an agonist, partial agonist, or antagonist at a particular receptor. researchgate.netnih.gov Studies have shown that terguride (B126555) (the racemate, which includes this compound) exhibits partial agonist activity at human D2short (hD2S) receptors in such assays. researchgate.net Functional assays using cell lines expressing specific receptors are also utilized to study downstream signaling events. nih.govacs.org
Data from in vitro functional assays comparing terguride and its derivatives with other compounds like aripiprazole (B633) at human D2short receptors show varying intrinsic activities. researchgate.net
Development and Application of Advanced Animal Models in this compound Research
Animal models are indispensable for evaluating the in vivo effects of this compound, studying its pharmacokinetics and pharmacodynamics, and assessing its potential efficacy in disease models.
Various animal species and models have been used, including rodents (rats and mice) and non-human primates (rhesus monkeys and common marmosets). nih.govnih.govsemanticscholar.orgresearchgate.netuni-regensburg.de These models are designed to mimic specific disease states or investigate particular pharmacological effects. For example, unilateral 6-hydroxydopamine lesions in rats are used as a model for Parkinson's disease to study the compound's effects on motor behavior and dopamine receptors. nih.gov MPTP-treated common marmosets are another primate model used to assess antiparkinsonian efficacy. uni-regensburg.de Animal models of hyperprolactinemia in rats and dogs have been used to characterize the prolactin-lowering effects of terguride. semanticscholar.org Models of pulmonary arterial hypertension and systemic sclerosis have also been employed to investigate the potential anti-fibrotic and anti-proliferative activities of terguride. wikipedia.orgresearchgate.netacrabstracts.orgonderzoekmetmensen.nl
Behavioral assays in these models, such as measuring locomotor activity, stereotypy, and catalepsy in rodents, or assessing motor deficits in primate models, provide crucial in vivo data on the pharmacological effects of this compound. nih.govsemanticscholar.orguni-regensburg.deoup.com Studies in rhesus monkeys have investigated the reinforcing effects of dopamine D2 receptor agonists, including this compound. nih.gov
Imaging Techniques in Preclinical Neuropharmacology Research
Imaging techniques play a vital role in preclinical research by allowing non-invasive visualization and assessment of biological processes and anatomical changes in living animals.
Magnetic Resonance Imaging (MRI) has been applied in the context of this compound research, particularly in models of prolactinoma. semanticscholar.orgresearchgate.netbarrowneuro.orgnih.govarchivosdeneurociencias.org MRI can be used to monitor the size and characteristics of pituitary tumors in animal models, providing objective evidence of the compound's effects on tumor growth or regression. semanticscholar.orgbarrowneuro.orgnih.govarchivosdeneurociencias.org This is particularly relevant given terguride's use in treating hyperprolactinemia, often caused by prolactinomas. wikipedia.orgpatsnap.comnih.gov
Omics Approaches in Elucidating this compound Effects
Omics technologies, such as transcriptomics and proteomics, can provide a comprehensive view of the molecular changes induced by this compound treatment.
Techniques like Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) are used to quantify gene expression levels in response to this compound. researchgate.neteuropeanpharmaceuticalreview.comqiagen.comresearchgate.netnih.goversnet.org This allows researchers to identify genes that are up- or down-regulated by the compound, providing insights into the molecular pathways affected. For instance, RT-PCR can be used to examine the expression of genes related to the dopaminergic or serotonergic systems, or those involved in disease processes being studied. nih.gov While direct examples of RT-PCR specifically for this compound were not extensively detailed in the search results, the technique is a standard method in pharmacological investigations to study drug-induced changes in gene expression. europeanpharmaceuticalreview.comqiagen.comresearchgate.netnih.gov
Computational Chemistry and Molecular Dynamics Simulations Applied to this compound
Computational approaches provide valuable tools for understanding the molecular interactions of this compound and predicting its behavior.
Computational chemistry techniques, including molecular docking and molecular dynamics simulations, can be used to model the binding of this compound to its target receptors at an atomic level. acs.orgnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov Molecular docking predicts the preferred orientation and binding affinity of the ligand to a receptor, while molecular dynamics simulations study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov These simulations can provide insights into the stability of the complex, conformational changes upon binding, and the role of specific amino acid residues in the interaction. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov X-ray diffraction methods have also been used to study the conformational structure of terguride in solid state. cas.czcas.cz While specific detailed findings of molecular dynamics simulations applied directly to this compound were not prominent in the search results, these techniques are widely used in drug discovery and characterization to complement experimental data and guide further research. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov
Emerging Research Avenues and Future Directions for R + Terguride Investigation
Exploration of Novel Mechanisms of Action for R(+)-Terguride
Beyond its direct interaction with dopamine (B1211576) and serotonin (B10506) receptors, research is beginning to investigate the downstream cellular and molecular effects that define this compound's unique pharmacological profile. These emerging avenues of investigation seek to explain how receptor-level interactions translate into broader physiological changes.
One of the most significant areas of exploration is the compound's anti-proliferative and anti-fibrotic activity. wikipedia.org This mechanism is thought to be mediated primarily through its potent antagonism of the serotonin 5-HT2B receptor. taylorandfrancis.com Serotonin can stimulate the proliferation of certain cell types, such as pulmonary artery smooth muscle cells, and promote the deposition of fibrous tissue. wikipedia.org By blocking this receptor, this compound may interrupt these pathological processes. This anti-fibrotic mechanism was a key rationale for investigating the compound in conditions like pulmonary arterial hypertension (PAH) and systemic sclerosis. wikipedia.orgtaylorandfrancis.comguidetopharmacology.org Research in this area focuses on how 5-HT2B receptor blockade by this compound affects intracellular signaling cascades that regulate cell growth, differentiation, and extracellular matrix production.
Another novel area of investigation is the concept of "biased agonism" at the dopamine D2 receptor. This compound is known as a partial D2 agonist, meaning it activates the receptor but to a lesser extent than the endogenous ligand, dopamine. patsnap.comnih.gov Modern pharmacology suggests that a ligand can selectively activate certain signaling pathways downstream of a single receptor while having neutral or even inhibitory effects on other pathways originating from the same receptor. Future research may explore whether this compound exhibits such bias, potentially explaining its specific neuroendocrine effects and how it modulates motor function. patsnap.compatsnap.com
Table 1: Investigated Novel Mechanisms of this compound
| Investigated Mechanism | Primary Receptor Target | Potential Downstream Effect | Associated Research Area |
|---|---|---|---|
| Anti-fibrotic Activity | 5-HT2B Antagonism | Inhibition of serotonin-induced fibroblast proliferation and collagen deposition. | Systemic Sclerosis, Pulmonary Hypertension taylorandfrancis.comguidetopharmacology.org |
| Anti-proliferative Activity | 5-HT2B Antagonism | Attenuation of vascular remodeling by preventing excessive smooth muscle cell growth. | Pulmonary Arterial Hypertension wikipedia.org |
| Biased Signaling | Dopamine D2 Partial Agonism | Selective modulation of specific intracellular signaling pathways (e.g., G-protein vs. β-arrestin pathways). | Neuroendocrine Regulation, Motor Control patsnap.compatsnap.com |
Identification of Additional Biological Targets of this compound
Pharmacological profiling has shown that this compound possesses some affinity for other dopamine receptor subtypes. For instance, studies using radioligand binding assays in rat striatum indicated a certain affinity for D1 receptors, although its primary activity is at D2 sites. nih.gov Furthermore, some studies have noted interactions with α-adrenergic receptors. nih.gov Understanding the functional consequences of these lower-affinity interactions is a key area for future research. Even weak binding to additional targets could be relevant in specific physiological contexts or could influence the compound's effects when used in combination with other agents.
Computational modeling and advanced screening techniques, such as dynamic mass redistribution (DMR) assays, can be employed to systematically screen this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify previously unknown off-target activities.
Table 2: Receptor Binding Profile and Potential Additional Targets of this compound
| Receptor Target | Known Activity | Significance | Reference |
|---|---|---|---|
| Dopamine D2 | Partial Agonist | Primary target for effects on prolactin and motor control. | patsnap.com |
| Serotonin 5-HT2B | Antagonist | Mediates anti-fibrotic and anti-proliferative effects. | wikipedia.orgtaylorandfrancis.com |
| Serotonin 5-HT2A | Antagonist | Contributes to modulation of serotonergic systems. | wikipedia.org |
| Dopamine D1 | Low Affinity | Potential secondary target in dopamine-rich brain regions. | nih.gov |
| α-Adrenergic Receptors | Low Affinity | May contribute to cardiovascular or central nervous system effects. | nih.gov |
Translational Research Paradigms for this compound (excluding human clinical trials)
Translational research aims to bridge the gap between basic laboratory discoveries and their potential application. nih.gov For this compound, this involves leveraging preclinical findings to design studies that can better predict its effects and identify patient populations who might benefit.
A key translational paradigm involves the use of biomarkers. In preclinical models of fibrosis (e.g., in systemic sclerosis), this compound has been shown to downregulate fibrosis-related biomarkers. taylorandfrancis.com A translational approach would involve validating these biomarkers in more advanced animal models and developing robust assays to measure them. youtube.com This allows researchers to monitor the biological activity of the compound in a living system without solely relying on functional outcomes, providing crucial data on target engagement and pharmacodynamic response. nih.gov
Another paradigm is the development of "target product profiles" early in the preclinical stage. youtube.com This involves defining the desired characteristics of a potential therapeutic and designing preclinical experiments to specifically test whether this compound meets these criteria. youtube.com For example, if the goal is to reverse vascular remodeling in PAH, preclinical studies would be designed not just to measure pressure changes but to include detailed histological and molecular analysis of the pulmonary arteries in animal models following treatment. wikipedia.org
Development of Advanced Preclinical Models for Specific Research Questions
The limitations of traditional cell culture and standard animal models are well-known. nih.gov The future of this compound research will likely rely on advanced preclinical models that more accurately replicate human physiology and disease states. harvard.edu
Organ-on-a-Chip Models: Microphysiological systems, such as "lung-on-a-chip" or "liver-on-a-chip," offer a way to study the effects of this compound on human cells in a dynamic, 3D environment that mimics organ-level function. nih.govnih.gov A lung-on-a-chip model could be used to study the compound's direct effects on serotonin-induced proliferation and contraction of human pulmonary artery smooth muscle and endothelial cells, providing more human-relevant data than animal models. harvard.edu
Humanized Mouse Models: These are mice engrafted with human cells, tissues, or genes. nih.gov For instance, a mouse model with a "humanized" immune system could be used to investigate the effects of this compound on inflammation-driven fibrosis, a key component of diseases like systemic sclerosis.
Organoids: Derived from stem cells, organoids are three-dimensional cell cultures that self-organize to replicate the structure and function of a specific organ. Patient-derived cardiac or pulmonary organoids could be used to investigate the anti-fibrotic potential of this compound and to assess any potential off-target effects in a personalized medicine context.
These advanced models are crucial for answering specific questions, such as confirming that the anti-fibrotic effects seen in animal models translate to human cells and understanding the compound's metabolism and potential for drug-induced liver injury in a human-relevant system. nih.gov
Role of this compound as a Pharmacological Research Tool
The unique binding profile of this compound makes it a valuable tool for basic pharmacological research, allowing scientists to dissect complex biological systems. nih.gov Its combination of partial D2 agonism and potent 5-HT2B antagonism is not common among pharmacological agents.
Researchers can use this compound to investigate the specific role of the 5-HT2B receptor in various physiological and pathological processes. Because it blocks this receptor with high affinity, it can be used to differentiate the effects of serotonin mediated by 5-HT2B versus other serotonin receptors (e.g., 5-HT2A). wikipedia.orgtaylorandfrancis.com For example, in studies of cardiac valve function, this compound can be used to probe the specific contribution of 5-HT2B receptor activation to valvular heart disease, a known concern with some other ergot derivatives that act as 5-HT2B agonists. taylorandfrancis.com
Its partial agonism at the D2 receptor also makes it a useful tool. patsnap.com Unlike full agonists which produce a maximal response, or antagonists which produce none, a partial agonist can stabilize a receptor's activity level. This allows researchers to study the consequences of finely modulating, rather than simply turning on or off, the dopaminergic system. patsnap.com This property is useful in preclinical models for exploring the balance between therapeutic effects on motor control and potential side effects. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Serotonin |
| Dopamine |
| Bromocriptine (B1667881) |
| Lisuride (B125695) |
| Spiperone |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and characterizing R(+)-Terguride in pharmaceutical formulations?
- Methodology : Use High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 224 nm, as detailed in dissolution studies. The mobile phase comprises water, acetonitrile, and a phosphate buffer (pH 7.0) with trifluoroacetic acid . Infrared (IR) spectroscopy is also critical for structural confirmation, with characteristic absorption bands at ~3480 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (amide C=O), and 753 cm⁻¹ (aromatic C-H) .
Q. How can researchers ensure the purity of this compound during synthesis and purification?
- Methodology : Purification involves recrystallization from acetone under controlled temperature (34–36°C). Post-crystallization, vacuum drying for 3 hours ensures residual solvent removal. Purity is validated via HPLC, requiring ≤2.0% relative standard deviation (RSD) in peak area reproducibility .
Q. What are the key physicochemical properties of this compound relevant to preclinical studies?
- Methodology : Assess solubility in simulated biological fluids (e.g., pH 7.4 phosphate buffer) and partition coefficients (logP) using shake-flask methods. Dissolution testing under pharmacopeial conditions (900 mL medium, 50 rpm paddle speed) ensures compliance with labeled dissolution rates (≥70% in 60 minutes) .
Advanced Research Questions
Q. How can experimental design address variability in dissolution profiles of this compound tablets?
- Methodology : Optimize dissolution media (e.g., surfactants for hydrophobic compounds) and validate using a standardized HPLC protocol. Statistical tools like similarity factor (f₂) or ANOVA can quantify batch-to-batch variability. Ensure column specifications (C18, 4.6 × 15 cm, 5 µm) and flow rates are consistent to minimize analytical noise .
Q. What strategies resolve contradictions in receptor-binding data for this compound across studies?
- Methodology : Conduct competitive binding assays under uniform conditions (e.g., temperature, buffer ionic strength). Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2 receptors) and normalize data to control samples. Meta-analyses of Ki values across studies can identify outliers due to methodological differences .
Q. How can researchers validate the enantiomeric purity of this compound in complex biological matrices?
- Methodology : Employ chiral chromatography with cellulose-based columns and mass spectrometry (LC-MS/MS) for specificity. Compare retention times and fragmentation patterns against S(-)-Terguride standards. Quantify enantiomeric excess (ee) using peak area ratios .
Methodological Best Practices
- Reproducibility : Document HPLC column lot numbers and mobile phase preparation details to ensure inter-laboratory consistency .
- Data Validation : Use internal standards (e.g deuterated analogs) in LC-MS to correct for matrix effects in pharmacokinetic studies .
- Ethical Compliance : Obtain institutional approval for in vivo studies, specifying participant selection criteria and data anonymization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
